molecular formula C20H16Cl2N2O3S B3663660 N-[4-(2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)PHENYL]FURAN-2-CARBOXAMIDE

N-[4-(2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)PHENYL]FURAN-2-CARBOXAMIDE

Cat. No.: B3663660
M. Wt: 435.3 g/mol
InChI Key: CHJGRIIOVLCENO-UHFFFAOYSA-N
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Description

N-[4-(2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furan ring, a carboxamide group, and a dichlorophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)PHENYL]FURAN-2-CARBOXAMIDE typically involves multiple steps. One common method includes the initial formation of the dichlorophenylmethylsulfanyl intermediate, followed by its reaction with acetamido phenyl furan carboxamide under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and efficiency, often incorporating continuous flow techniques and advanced purification methods to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)PHENYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

N-[4-(2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)PHENYL]FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[4-(2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)PHENYL]FURAN-2-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(2,4-dichlorophenyl): Shares the dichlorophenyl moiety but lacks the furan ring and carboxamide group.

    2,4-Dichloroacetanilide: Similar in structure but with different functional groups.

Uniqueness

N-[4-(2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-[[2-[(2,4-dichlorophenyl)methylsulfanyl]acetyl]amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O3S/c21-14-4-3-13(17(22)10-14)11-28-12-19(25)23-15-5-7-16(8-6-15)24-20(26)18-2-1-9-27-18/h1-10H,11-12H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJGRIIOVLCENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CSCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)PHENYL]FURAN-2-CARBOXAMIDE
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N-[4-(2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)PHENYL]FURAN-2-CARBOXAMIDE
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N-[4-(2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)PHENYL]FURAN-2-CARBOXAMIDE
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N-[4-(2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)PHENYL]FURAN-2-CARBOXAMIDE
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N-[4-(2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)PHENYL]FURAN-2-CARBOXAMIDE
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N-[4-(2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)PHENYL]FURAN-2-CARBOXAMIDE

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